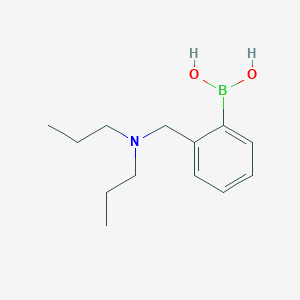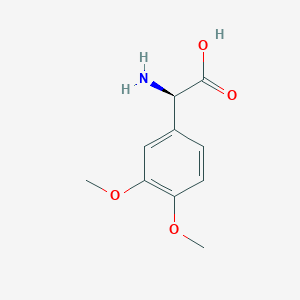
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is a heterocyclic compound that contains an oxazolone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and oxazolone functional groups makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amino alcohols.
Aplicaciones Científicas De Investigación
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxazolone ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxazolone ring.
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-thiazole: Contains a thiazole ring, which includes sulfur instead of oxygen.
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.
Uniqueness
2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is unique due to the presence of the oxazolone ring, which imparts specific chemical reactivity and biological activity. The combination of the amino group and the oxazolone ring allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-imino-5-methyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13) |
Clave InChI |
ZZKKTBJVKPWZED-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=N)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)


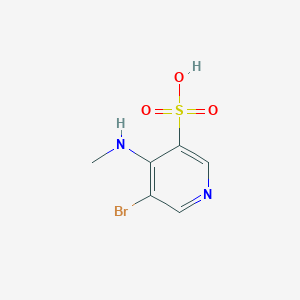

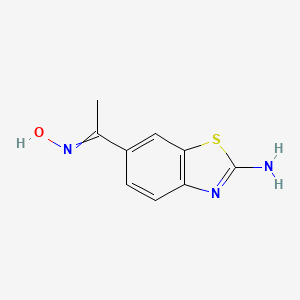
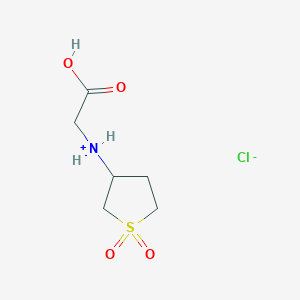
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)

![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalate](/img/structure/B11820841.png)
